Derricin
Overview
Description
Derricin is a naturally occurring chalcone, a type of flavonoid, found in the plant Angelica keiskei Koidzumi. It is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Derricin can be synthesized via a [1,3]-sigmatropic rearrangement of chalcone ether using montmorillonite K10 as a catalyst. This method, however, shows relatively low rearrangement yield . Another approach involves the water-accelerated [3,3]-sigmatropic rearrangement reaction, which has been developed for the synthesis of similar compounds .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Derricin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: It is used as a model compound for studying chalcone chemistry and reactions.
Medicine: It exhibits anticancer properties by inhibiting the growth of colon cancer cells and inducing cell cycle arrest. Additionally, it has anti-inflammatory and antioxidant effects.
Industry: While its industrial applications are still under exploration, this compound’s biological activities make it a promising candidate for developing new therapeutic agents.
Mechanism of Action
Derricin exerts its effects primarily by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting this pathway, this compound reduces cell viability and induces cell cycle arrest in cancer cells . It also affects the distribution of β-catenin within the cell, further modulating the pathway’s activity .
Comparison with Similar Compounds
Similar Compounds
Derricidin: Another chalcone found in Angelica keiskei Koidzumi, which also inhibits the Wnt/β-catenin signaling pathway.
4-Hydroxythis compound: A derivative of this compound with similar biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
This compound is unique due to its potent inhibition of the Wnt/β-catenin signaling pathway, making it a valuable compound for cancer research. Its ability to modulate this pathway distinguishes it from other chalcones and flavonoids.
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-15(2)9-11-18-20(24-3)14-12-17(21(18)23)19(22)13-10-16-7-5-4-6-8-16/h4-10,12-14,23H,11H2,1-3H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGRVRIPKPTWTO-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38965-77-4, 34211-25-1 | |
Record name | Derricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038965774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC270895 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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